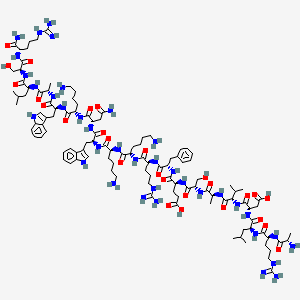
ヒトインスリン組換え体
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
インスリン遺伝子組換え体: は、組換えDNA技術を用いて製造されたヒトインスリンの合成形です。 この技術により、ヒトインスリン遺伝子を一般的な細菌の遺伝物質に挿入することが可能になり、細菌がヒトインスリンを産生できるようになります 。 インスリン遺伝子組換え体は、膵臓が自然に産生するインスリンと同一であり、糖尿病の患者さんの血糖値を管理するために使用されます .
製造方法
合成経路と反応条件: インスリン遺伝子組換え体の製造には、いくつかの重要なステップが含まれます。
遺伝子挿入: ヒトインスリン遺伝子はプラスミドに挿入され、その後、大腸菌などの細菌に導入されます.
発酵: 組換え細菌は、大きな発酵槽で培養され、プロインスリンを産生します.
プロインスリン回収: プロインスリンは、細菌内の封入体から回収されます.
工業生産方法: インスリン遺伝子組換え体の工業生産では、一般的に遺伝子組み換えされた大腸菌または酵母細胞を用いた大規模な発酵プロセスが行われます。このプロセスには、以下が含まれます。
発酵: 大型バイオリアクターを使用して、組換え微生物を培養します.
収穫: 細胞を収穫し、プロインスリンを抽出します.
化学反応解析
反応の種類: インスリン遺伝子組換え体は、合成と精製の過程でいくつかの化学反応を受けます。
一般的な試薬と条件:
酸化スルフィット分解: 封入体を可溶化し、正しいジスルフィド結合の形成を促進するために使用されます.
シアン化臭素: プロインスリンの切断に使用されます.
クロマトグラフィー緩衝液: 精製過程では、インスリンの安定性と活性を維持するために、さまざまな緩衝液が使用されます.
主な生成物: これらの反応の主な生成物はインスリン遺伝子組換え体であり、構造と機能においてヒトインスリンと同一です .
科学研究への応用
化学: インスリン遺伝子組換え体は、タンパク質の折り畳み、ジスルフィド結合の形成、組換えタンパク質の生産技術を研究するためのモデルタンパク質として役立ちます .
生物学: 生物学研究では、インスリン遺伝子組換え体は、インスリンシグナル伝達経路、グルコース代謝、血糖値の調節を研究するために使用されます .
医学: インスリン遺伝子組換え体の主な用途は、糖尿病の治療です。 1型糖尿病と2型糖尿病の患者さんの血糖値を管理するために使用されます 。 インスリンアナログは、インスリン遺伝子組換え体の改変された形態であり、より良い血糖コントロールを実現するために、異なる薬物動態プロファイルを備えて開発されました .
産業: 製薬業界では、世界的なインスリン療法の需要を満たすために、インスリン遺伝子組換え体が大規模に生産されています .
科学的研究の応用
Chemistry: Insulin recombinant serves as a model protein for studying protein folding, disulfide bond formation, and recombinant protein production techniques .
Biology: In biological research, insulin recombinant is used to study insulin signaling pathways, glucose metabolism, and the regulation of blood sugar levels .
Medicine: The primary application of insulin recombinant is in the treatment of diabetes mellitus. It is used to manage blood glucose levels in individuals with type 1 and type 2 diabetes . Insulin analogs, which are modified forms of insulin recombinant, have been developed to provide different pharmacokinetic profiles for better glycemic control .
Industry: In the pharmaceutical industry, insulin recombinant is produced on a large scale to meet the global demand for insulin therapy .
作用機序
生化学分析
Biochemical Properties
Recombinant Insulin Human plays a crucial role in biochemical reactions. It interacts with the insulin receptor, a protein on the surface of cells . Upon binding, it triggers a series of reactions within the cell that allows glucose to be taken up from the bloodstream .
Cellular Effects
Recombinant Insulin Human has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it stimulates the uptake of glucose in muscle and fat cells and inhibits the production of glucose in the liver .
Molecular Mechanism
The mechanism of action of Recombinant Insulin Human involves binding to the insulin receptor on the cell surface . This binding activates the receptor, leading to its autophosphorylation . This, in turn, triggers a cascade of intracellular events, including the translocation of glucose transporters to the cell membrane and the uptake of glucose .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Recombinant Insulin Human can change over time. Studies have shown that it remains stable under various conditions, and its effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Recombinant Insulin Human can vary with different dosages in animal models. While low doses can effectively lower blood glucose levels, high doses may lead to hypoglycemia, a condition characterized by abnormally low blood glucose levels .
Metabolic Pathways
Recombinant Insulin Human is involved in several metabolic pathways. It interacts with enzymes and cofactors in the glycolysis pathway, the tricarboxylic acid cycle, and the pentose phosphate pathway . It can also affect metabolic flux and metabolite levels .
Transport and Distribution
Recombinant Insulin Human is transported and distributed within cells and tissues through various mechanisms. It can bind to insulin receptors on the cell surface, which can trigger its internalization and subsequent distribution within the cell .
Subcellular Localization
The subcellular localization of Recombinant Insulin Human can affect its activity or function. Once inside the cell, it can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: The production of insulin recombinant involves several key steps:
Gene Insertion: The human insulin gene is inserted into a plasmid, which is then introduced into a bacterium such as Escherichia coli.
Fermentation: The recombinant bacteria are cultured in large fermentation tanks, where they produce proinsulin.
Proinsulin Recovery: Proinsulin is recovered from inclusion bodies within the bacteria.
Solubilization and Cleavage: The inclusion bodies are solubilized, and proinsulin is cleaved to form insulin.
Purification: The insulin is purified using chromatography and other techniques to ensure its purity and efficacy.
Industrial Production Methods: Industrial production of insulin recombinant typically involves large-scale fermentation processes using genetically modified Escherichia coli or yeast cells. The process includes:
Fermentation: Large bioreactors are used to culture the recombinant microorganisms.
Harvesting: The cells are harvested, and the proinsulin is extracted.
Purification: The proinsulin undergoes several purification steps, including chromatography, to remove impurities.
Formulation: The purified insulin is formulated into a stable, injectable form.
化学反応の分析
Types of Reactions: Insulin recombinant undergoes several chemical reactions during its synthesis and purification:
Reduction: Reduction reactions are used to break incorrect disulfide bonds during the refolding process.
Cleavage: Enzymatic cleavage of proinsulin to form insulin involves specific proteolytic enzymes.
Common Reagents and Conditions:
Oxidative Sulfitolysis: Used to solubilize inclusion bodies and facilitate the formation of correct disulfide bonds.
Cyanogen Bromide: Used for cleavage of proinsulin.
Chromatography Buffers: Various buffers are used during the purification process to maintain the stability and activity of insulin.
Major Products: The major product of these reactions is insulin recombinant, which is identical to human insulin in structure and function .
類似化合物との比較
類似化合物:
インスリンリスプロ: ヘキサマー形成を防止し、より速い吸収を可能にするために、アミノ酸配列が改変された速効型インスリンアナログです.
インスリンアスパルト: 吸収を高めるために、単一のアミノ酸置換がなされた、もう1つの速効型インスリンアナログです.
インスリングラルギン: 24時間以上にわたってインスリンを安定して放出するように設計された、持効型インスリンアナログです.
独自性: インスリン遺伝子組換え体は、ヒトインスリンと同一であるため、患者にとって非常に効果的で忍容性が高い点が特徴です。 インスリンアナログは、薬物動態特性を変えるために構造が改変されているのに対し、インスリン遺伝子組換え体は、膵臓が自然に産生するインスリンを模倣しています .
特性
CAS番号 |
11061-68-0 |
|---|---|
分子式 |
C257H383N65O77S6 |
分子量 |
5808 g/mol |
IUPAC名 |
(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C257H383N65O77S6/c1-29-131(23)205(313-193(339)104-259)252(393)317-204(130(21)22)248(389)288-159(75-82-200(349)350)217(358)282-156(71-78-189(263)335)221(362)308-183-116-403-404-117-184-243(384)305-178(111-324)240(381)294-162(88-123(7)8)225(366)295-168(95-140-53-61-146(329)62-54-140)228(369)283-154(69-76-187(261)333)218(359)290-161(87-122(5)6)223(364)285-158(74-81-199(347)348)220(361)302-174(101-190(264)336)235(376)298-170(97-142-57-65-148(331)66-58-142)231(372)309-182(242(383)304-176(255(396)397)103-192(266)338)115-402-401-114-181(214(355)273-107-194(340)278-153(72-79-197(343)344)216(357)281-151(51-42-84-271-257(267)268)212(353)272-108-195(341)279-166(93-138-46-36-32-37-47-138)227(368)297-167(94-139-48-38-33-39-49-139)230(371)299-171(98-143-59-67-149(332)68-60-143)238(379)320-208(135(27)327)254(395)322-85-43-52-186(322)246(387)286-152(50-40-41-83-258)222(363)321-209(136(28)328)256(398)399)311-250(391)203(129(19)20)316-236(377)164(90-125(11)12)292-229(370)169(96-141-55-63-147(330)64-56-141)296-224(365)160(86-121(3)4)289-210(351)133(25)277-215(356)157(73-80-198(345)346)287-247(388)202(128(17)18)315-237(378)165(91-126(13)14)293-233(374)173(100-145-106-270-120-276-145)301-239(380)177(110-323)280-196(342)109-274-213(354)180(113-400-405-118-185(310-244(183)385)245(386)319-207(134(26)326)253(394)306-179(112-325)241(382)318-206(132(24)30-2)251(392)312-184)307-226(367)163(89-124(9)10)291-232(373)172(99-144-105-269-119-275-144)300-219(360)155(70-77-188(262)334)284-234(375)175(102-191(265)337)303-249(390)201(127(15)16)314-211(352)150(260)92-137-44-34-31-35-45-137/h31-39,44-49,53-68,105-106,119-136,150-186,201-209,323-332H,29-30,40-43,50-52,69-104,107-118,258-260H2,1-28H3,(H2,261,333)(H2,262,334)(H2,263,335)(H2,264,336)(H2,265,337)(H2,266,338)(H,269,275)(H,270,276)(H,272,353)(H,273,355)(H,274,354)(H,277,356)(H,278,340)(H,279,341)(H,280,342)(H,281,357)(H,282,358)(H,283,369)(H,284,375)(H,285,364)(H,286,387)(H,287,388)(H,288,389)(H,289,351)(H,290,359)(H,291,373)(H,292,370)(H,293,374)(H,294,381)(H,295,366)(H,296,365)(H,297,368)(H,298,376)(H,299,371)(H,300,360)(H,301,380)(H,302,361)(H,303,390)(H,304,383)(H,305,384)(H,306,394)(H,307,367)(H,308,362)(H,309,372)(H,310,385)(H,311,391)(H,312,392)(H,313,339)(H,314,352)(H,315,378)(H,316,377)(H,317,393)(H,318,382)(H,319,386)(H,320,379)(H,321,363)(H,343,344)(H,345,346)(H,347,348)(H,349,350)(H,396,397)(H,398,399)(H4,267,268,271)/t131-,132-,133-,134+,135+,136+,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,201-,202-,203-,204-,205-,206-,207-,208-,209-/m0/s1 |
InChIキー |
PBGKTOXHQIOBKM-FHFVDXKLSA-N |
SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN |
正規SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B612558.png)

![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B612568.png)

